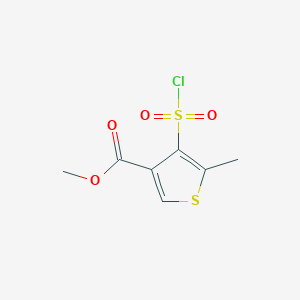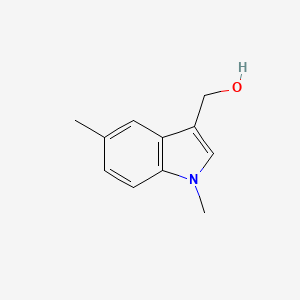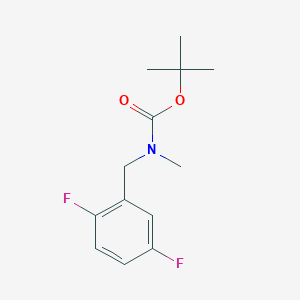
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is a fluorinated organic compound characterized by the presence of four fluorine atoms and a hydroxyphenyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid:
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications requiring high thermal stability and resistance to chemical degradation.
特性
分子式 |
C10H8F4O3 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC名 |
3,4,4,4-tetrafluoro-3-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-3-1-2-4-7(6)15/h1-4,15H,5H2,(H,16,17) |
InChIキー |
LPOCZXWPPBKNDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)



![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)

